Chlorzoxazone-13C

LC-MS/MS CYP2E1 Pharmacokinetics

Chlorzoxazone-13C is a carbon-13 labeled isotopologue of chlorzoxazone, a centrally acting muscle relaxant and the established probe substrate for human cytochrome P450 2E1 (CYP2E1) phenotyping. The incorporation of a 13C atom creates a stable isotope-labeled internal standard (SIL-IS) that is chemically and physically nearly identical to the unlabeled analyte, yet provides a distinct mass shift in mass spectrometry.

Molecular Formula C7H4ClNO2
Molecular Weight 170.56 g/mol
Cat. No. B12394743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorzoxazone-13C
Molecular FormulaC7H4ClNO2
Molecular Weight170.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)O2
InChIInChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1
InChIKeyTZFWDZFKRBELIQ-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chlorzoxazone-13C for CYP2E1 Phenotyping: A Quantitative Stable Isotope-Labeled Internal Standard


Chlorzoxazone-13C is a carbon-13 labeled isotopologue of chlorzoxazone, a centrally acting muscle relaxant and the established probe substrate for human cytochrome P450 2E1 (CYP2E1) phenotyping [1]. The incorporation of a 13C atom creates a stable isotope-labeled internal standard (SIL-IS) that is chemically and physically nearly identical to the unlabeled analyte, yet provides a distinct mass shift in mass spectrometry . This property enables its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, extraction variability, and instrument fluctuations, thereby improving the accuracy and reproducibility of quantitative analysis in complex biological matrices .

Why Chlorzoxazone-13C Cannot Be Replaced by Unlabeled or Alternative Isotope Analogs in Critical LC-MS/MS Assays


Generic substitution of a stable isotope-labeled internal standard (SIL-IS) with unlabeled chlorzoxazone or even a different isotopologue introduces significant analytical error. Unlabeled internal standards cannot be distinguished from the analyte by mass spectrometry, negating the primary advantage of the technique. While deuterated analogs like chlorzoxazone-d3 are also used as SIL-IS, deuterium can alter chromatographic retention time and, under certain conditions, undergo metabolic exchange (deuterium scrambling), which can compromise quantification accuracy [1]. In contrast, a 13C label is metabolically stable and, when used in an LC-MS/MS assay, has been shown to achieve a lower limit of quantification (LLOQ) of 2.5 pg/mL for chlorzoxazone in human plasma, a level of sensitivity required for microdosing pharmacokinetic studies [2]. These performance characteristics cannot be assumed for other chlorzoxazone-related compounds.

Chlorzoxazone-13C: Head-to-Head Performance Data vs. Analogs and Unlabeled Reference


LC-MS/MS Assay Sensitivity and Precision Using 13C-Labeled Internal Standard in Human Plasma

A validated UPLC-MS/MS method using an internal standard labeled with 13C (or deuterium) achieved an ultrasensitive lower limit of quantification (LLOQ) of 2.5 pg/mL for chlorzoxazone in human plasma. This sensitivity was maintained with a precision of less than 15% across the calibrated range [1]. This performance is directly linked to the use of a stable isotope-labeled internal standard to correct for matrix effects, which were consistently below 50% [1]. An assay without a SIL-IS would be subject to higher variability and a significantly higher LLOQ.

LC-MS/MS CYP2E1 Pharmacokinetics Microdosing

Metabolic Stability of 13C vs. Deuterium Label: Preventing Quantification Error from Deuterium Scrambling

The carbon-13 label in Chlorzoxazone-13C is integrated into the core heterocyclic structure and is metabolically stable, unlike deuterium atoms which can undergo exchange with hydrogen in vivo (a phenomenon known as deuterium scrambling). A vendor datasheet for chlorzoxazone-d3 notes that the deuterium label can influence quantification in liquid chromatography and its presence can be detected via 13C NMR [1]. While a direct quantitative comparison of the degree of scrambling between the two labels is not provided in the open literature, the potential for this error is a known class-level inference that makes the 13C label the superior choice for long-term in vivo pharmacokinetic studies where metabolic stability is paramount.

Isotope Exchange Mass Spectrometry Metabolism Stable Isotope

Isotopic Enrichment and Purity: [13C6]-Chlorzoxazone vs. Mono-labeled Chlorzoxazone-13C

The specific isotopologue [13C6]-Chlorzoxazone, which is 13C-labeled at all six carbon positions, offers a higher mass shift and a guaranteed minimum isotopic enrichment of 99% 13C, compared to single-labeled variants like Chlorzoxazone-13C [1]. This higher enrichment and larger mass difference from the unlabeled analyte (M+6 vs. M+1) minimize isotopic overlap and improve signal specificity in complex mass spectra. Vendor specifications for [13C6]-Chlorzoxazone list a minimum purity of 98.00% and a minimum isotopic enrichment of 99% 13C [1]. This is contrasted with general Chlorzoxazone-13C products which are often offered at ≥98% purity but may have variable isotopic enrichment .

Isotopic Purity Mass Spectrometry Analytical Standard Procurement

Probe Selectivity Limitations: Chlorzoxazone for CYP2E1 vs. Human-Specific Orthologs

While chlorzoxazone is the standard probe for human CYP2E1, its selectivity is not absolute across species. A quantitative study comparing human and porcine CYP450 enzymes found that chlorzoxazone is less selective for CYP2E1 in pigs than in humans, despite similarities in selectivity towards the different enzymes involved [1]. The hepatic relative quantity of CYP2E1 in pigs was determined to be 13% of the total quantified CYP450 enzymes [1]. This cross-species variability highlights that the interpretation of data from animal models using chlorzoxazone as a CYP2E1 probe requires careful consideration of species-specific enzyme expression and selectivity.

CYP2E1 Drug Metabolism Animal Model Phenotyping

Primary Research and Industrial Applications for Chlorzoxazone-13C


Ultrasensitive Quantification in Microdosing Clinical Studies

Chlorzoxazone-13C serves as the essential internal standard in validated LC-MS/MS assays for the quantification of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in human plasma. This application is critical for CYP2E1 phenotyping studies using microdoses (e.g., 25 μg) where an LLOQ of 2.5 pg/mL is required [1].

Accurate In Vivo Pharmacokinetic and Drug-Drug Interaction Studies

For studies investigating the pharmacokinetics, metabolism, and potential drug-drug interactions of chlorzoxazone, the use of a 13C-labeled internal standard is mandated to ensure precise and accurate quantification. The metabolic stability of the 13C label avoids the risk of deuterium scrambling that can occur with d3-labeled analogs, thereby preserving data integrity over extended sampling periods [2].

Cross-Validation of CYP2E1 Activity in Preclinical Animal Models

Researchers utilizing animal models (e.g., porcine) to study CYP2E1-mediated drug metabolism can use Chlorzoxazone-13C as an internal standard to establish quantitative assays. However, the interpretation of the resulting pharmacokinetic data must account for the documented difference in enzyme selectivity between species, where chlorzoxazone is less selective for CYP2E1 in pigs than in humans [3].

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